molecular formula C15H22FN3S B2578983 N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide CAS No. 1048915-84-9

N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2578983
CAS No.: 1048915-84-9
M. Wt: 295.42
InChI Key: HWMSLNOAAIXYNB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C15H22FN3S and its molecular weight is 295.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of novel piperazine and carbothioamide derivatives for antimicrobial applications. For example, one study synthesized a series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds showed potential antimicrobial activity against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).

Structural and Spectroscopic Characterization

Research has also been conducted on the structural and spectroscopic characterization of related compounds. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined, providing insights into its pharmacologically useful core and potential applications in drug development (Gumireddy et al., 2021).

Antimycobacterial Activity

Compounds incorporating the piperazine-thiosemicarbazone structure have been designed as potential inhibitors of Mycobacterium tuberculosis. A series of 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids showed significant antitubercular activity, highlighting the potential of these compounds in treating tuberculosis (Jallapally et al., 2014).

Neuroprotection and Therapeutic Potential

Another area of interest is the exploration of novel compounds for neuroprotection and potential therapeutic applications in neurodegenerative diseases. Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound with a similar structure, was synthesized and evaluated for its neuroprotective properties, offering insights into multi-target therapeutic approaches for Alzheimer's disease (Lecanu et al., 2010).

Properties

IUPAC Name

N-butan-2-yl-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3S/c1-3-12(2)17-15(20)19-10-8-18(9-11-19)14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMSLNOAAIXYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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